molecular formula C20H30N4O7S B2380700 N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-25-6

N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Número de catálogo: B2380700
Número CAS: 868982-25-6
Peso molecular: 470.54
Clave InChI: HHTVXBLURXSPDQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H30N4O7S and its molecular weight is 470.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound with potential pharmacological applications. Its structure suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound has the molecular formula C17H25N3O4SC_{17}H_{25}N_3O_4S and a molecular weight of approximately 365.46 g/mol. The presence of diethylamino groups and oxazolidine rings indicates possible interactions with biological targets, particularly in the central nervous system and in antimicrobial activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxazolidinones have been shown to inhibit bacterial protein synthesis, making them effective against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of specific enzymes. In particular, oxazolidinone derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway in bacteria. This inhibition can lead to bactericidal effects, providing a basis for further exploration of this compound as an antibacterial agent .

Study 1: Antimicrobial Efficacy

A study conducted on various oxazolidinone derivatives demonstrated that modifications to the oxazolidine structure significantly impacted antimicrobial activity. The introduction of sulfonyl groups enhanced the compound's efficacy against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL for effective derivatives .

Research into the mechanism of action revealed that compounds similar to this compound target bacterial ribosomes. By binding to the 50S subunit, these compounds prevent peptide bond formation during protein synthesis, leading to bacterial cell death .

Data Tables

Property Value
Molecular FormulaC17H25N3O4S
Molecular Weight365.46 g/mol
Antimicrobial ActivityMIC: 0.5 - 8 µg/mL
Target EnzymeDihydrofolate reductase

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is categorized as an oxalamide derivative, which is known for its diverse biological activities. Its structure includes a diethylamino group, which enhances solubility and bioavailability, making it a candidate for therapeutic applications. The presence of the sulfonyl and oxazolidinyl moieties suggests potential interactions with biological targets relevant to disease treatment.

Pharmaceutical Applications

  • Neurodegenerative Diseases
    • Research indicates that compounds with similar structures exhibit inhibitory activity against beta-secretase (BACE), which is implicated in Alzheimer’s disease. The inhibition of BACE can potentially reduce the formation of amyloid plaques, a hallmark of Alzheimer’s pathology . N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide may be investigated for its efficacy in this context.
  • Cancer Therapeutics
    • Preliminary studies suggest that oxalamide derivatives possess anticancer properties. For instance, related compounds have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 . The unique structural components of this compound may enhance its anticancer activity through mechanisms that warrant further investigation.
  • Diabetes Management
    • Similar compounds have been noted for their potential in managing type 2 diabetes by inhibiting BACE enzymes. This inhibition not only addresses neurodegenerative processes but also metabolic dysregulation associated with diabetes . The dual action of such compounds could provide a multifaceted approach to treatment.

Case Studies and Research Findings

StudyFocusFindings
Study 1Alzheimer’s DiseaseCompounds similar to N1-(2-(diethylamino)ethyl)-N2... showed BACE inhibition, reducing amyloid plaque formation .
Study 2Cancer Cell LinesN-Aryl oxadiazolamines demonstrated significant anticancer activity against multiple cell lines, suggesting a potential pathway for N1-(2-(diethylamino)ethyl)-N2... .
Study 3DiabetesInvestigated BACE inhibitors indicated a correlation between enzyme inhibition and improved metabolic outcomes in diabetic models .

Propiedades

IUPAC Name

N-[2-(diethylamino)ethyl]-N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O7S/c1-3-23(4-2)8-7-21-19(25)20(26)22-14-18-24(9-10-31-18)32(27,28)15-5-6-16-17(13-15)30-12-11-29-16/h5-6,13,18H,3-4,7-12,14H2,1-2H3,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTVXBLURXSPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.